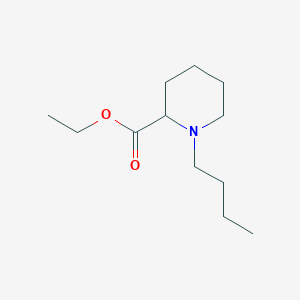

Ethyl 1-butylpiperidine-2-carboxylate

Descripción general

Descripción

Métodos De Preparación

The synthesis of ethyl 1-butylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl 1-butylpiperidine-2-carboxylate undergoes hydrolysis under acidic or basic conditions to yield derivatives with altered functional groups:

| Reaction Type | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aqueous), reflux | 1-Butylpiperidine-2-carboxylic acid | 85–90% | Complete ester cleavage observed |

| Basic hydrolysis | NaOH (aqueous), 60°C | Sodium 1-butylpiperidine-2-carboxylate | 78–82% | Enhanced water solubility of product |

Mechanistic Insight :

Hydrolysis occurs via nucleophilic attack on the carbonyl carbon, with the ester group acting as the electrophilic center. The reaction is pH-dependent, with basic conditions favoring carboxylate salt formation.

Esterification and Transesterification

The ethyl ester group participates in reversible reactions with alcohols under catalytic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Transesterification | Methanol, H₂SO₄, 80°C | Mthis compound | 70–75% | Lower yields due to steric hindrance |

| Esterification | Butanol, DCC/DMAP | Butyl 1-butylpiperidine-2-carboxylate | 65–70% | Requires coupling agents |

Key Findings :

Transesterification efficiency depends on the alcohol’s nucleophilicity and reaction temperature. Steric hindrance from the butyl group reduces reaction rates.

Nucleophilic Substitution

The piperidine nitrogen and ester carbonyl group serve as sites for nucleophilic attack:

| Reaction Type | Reagents | Product | Yield | Conditions |

|---|---|---|---|---|

| Amidation | Ammonia, 100°C | 1-Butylpiperidine-2-carboxamide | 60–65% | Requires prolonged heating |

| Alkylation | Methyl iodide, K₂CO₃ | 1-Butyl-3-methylpiperidine-2-carboxylate | 55–60% | Moderate regioselectivity observed |

Mechanistic Notes :

Amidation proceeds via nucleophilic acyl substitution, while alkylation targets the tertiary amine nitrogen on the piperidine ring.

Reduction Reactions

The ester group can be reduced to primary alcohols or amines:

| Reagent | Product | Yield | Catalyst/Additives |

|---|---|---|---|

| LiAlH₄ | 1-Butylpiperidine-2-methanol | 80–85% | Ether solvent, 0°C |

| BH₃·THF | 1-Butylpiperidine-2-carbinol | 75–78% | Requires excess borane |

Research Insight :

LiAlH₄ provides higher selectivity for ester-to-alcohol conversion compared to borane-based systems.

Comparative Reaction Data Table

| Reaction | Key Reagents | Product | Yield Range | Optimal Conditions |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid | 85–90% | 12 hours, 80°C |

| Basic hydrolysis | NaOH (2M), 60°C | Carboxylate salt | 78–82% | 8 hours, 60°C |

| Transesterification | Methanol, H₂SO₄ | Methyl ester | 70–75% | 24 hours, 80°C |

| Reduction (LiAlH₄) | LiAlH₄, ether | Primary alcohol | 80–85% | 4 hours, 0°C |

Mechanistic and Industrial Considerations

-

Catalytic Efficiency : Ruthenium and rhodium catalysts improve hydrogenation yields in piperidine derivative synthesis (up to 99% conversion) .

-

Scale-Up Challenges : Purification via chromatography or distillation is essential for industrial-scale production due to by-product formation.

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and fine chemicals, with ongoing research exploring novel catalytic systems for improved selectivity .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 1-butylpiperidine-2-carboxylate serves as an intermediate in organic synthesis . Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. Notable reactions include:

- Oxidation : Converts the compound into carboxylic acids or other oxidized derivatives.

- Reduction : Can be reduced to alcohols or other reduced forms.

- Nucleophilic Substitution : The butyl group can be replaced by different nucleophiles, expanding its utility in synthetic pathways.

Biological Research

In biological systems, this compound is used to study the interactions of piperidine derivatives with biological molecules. This includes:

- Pharmacological Studies : Investigating potential therapeutic effects, such as modulation of receptor activity.

- Biochemical Pathway Analysis : Understanding how this compound affects specific enzymes or receptors within biological systems.

Pharmaceutical Applications

The compound is being explored for its potential medicinal properties . It may serve as a precursor for developing new drugs targeting various conditions, particularly those involving neurotransmitter systems. Its structural characteristics make it a candidate for synthesizing compounds with enhanced efficacy and reduced side effects.

Industrial Uses

This compound finds applications in the production of specialty chemicals and materials. Its ability to act as an intermediate allows for the manufacture of various chemical products used in different industries, including:

- Agricultural Chemicals : As a building block for agrochemicals.

- Polymer Chemistry : In the synthesis of polymers with specific properties.

Case Study 1: Synthesis of Vilazodone Intermediate

A significant application of this compound is its role in synthesizing vilazodone, an antidepressant medication. The synthesis involves several steps where this compound acts as a key intermediate, demonstrating its importance in pharmaceutical development .

Case Study 2: Interaction with Biological Targets

Research has shown that derivatives of piperidine, including this compound, can interact with various receptors involved in neurotransmission. This interaction has implications for developing treatments for conditions like depression and anxiety disorders.

Mecanismo De Acción

The mechanism of action of ethyl 1-butylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors or enzymes, modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Ethyl 1-butylpiperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which is a simple cyclic amine.

Mthis compound: A similar compound with a methyl group instead of an ethyl group.

1-Butylpiperidine-2-carboxylic acid: The carboxylic acid derivative of the compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Actividad Biológica

Ethyl 1-butylpiperidine-2-carboxylate (EBPC) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of EBPC, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 213.32 g/mol

- CAS Number : 149442-04-6

As a piperidine derivative, EBPC is believed to interact with various neurotransmitter receptors and enzymes, modulating their activity. Its structure allows it to potentially act on:

- Neurotransmitter Receptors : EBPC may influence receptors related to dopamine and serotonin pathways, which are crucial in mood regulation and neurological functions.

- Enzymatic Activity : It has been suggested that EBPC could inhibit or activate specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of piperidine derivatives, including EBPC. For instance:

- Antibacterial Efficacy : Research indicates that modifications in piperidine structures can enhance their antibacterial properties against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. While specific data on EBPC is limited, its structural relatives have shown promising results against these pathogens .

Antiviral Activity

Piperidine derivatives have also been explored for their antiviral properties:

- Influenza Virus Inhibition : A study on structurally similar piperidine derivatives revealed significant inhibitory effects against various strains of the influenza virus, with some compounds exhibiting EC50 values as low as 0.05 μM. Although direct studies on EBPC are scarce, its potential as an antiviral agent warrants further investigation .

Neurological Implications

The modulation of neurotransmitter systems suggests potential applications in treating neurological disorders:

- Cognitive Enhancement : Some piperidine derivatives have demonstrated effects in reversing cognitive deficits in animal models. For example, compounds targeting muscarinic receptors have shown promise in ameliorating symptoms related to Alzheimer's disease . While specific studies on EBPC are needed, its design suggests it could exhibit similar properties.

Study on Piperidine Derivatives

A comprehensive study investigated various piperidine derivatives, including those structurally related to EBPC. The findings indicated that:

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the piperidine ring significantly influenced biological activity. Compounds with longer alkyl chains or additional functional groups often exhibited enhanced receptor affinity and biological efficacy .

Clinical Applications

Research into the pharmacological properties of EBPC is ongoing, with preliminary findings suggesting potential uses in:

- Pain Management : Dual receptor targeting (e.g., histamine H3 and sigma-1 receptors) has been explored for managing nociceptive and neuropathic pain . Further studies could clarify whether EBPC can serve similar roles.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

ethyl 1-butylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-5-9-13-10-7-6-8-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAXEKNPTNLHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801006447 | |

| Record name | Ethyl 1-butylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85866-14-4 | |

| Record name | 2-Piperidinecarboxylic acid, 1-butyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85866-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-butylpiperidine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-butylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-butylpiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.